2-(4-([5-(Trifluoromethyl)-2-Pyridyl]Oxy)Phenyl)Acetonitrile
Description
Properties
Molecular Formula |
C14H9F3N2O |
|---|---|
Molecular Weight |
278.23 g/mol |
IUPAC Name |
2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]acetonitrile |
InChI |
InChI=1S/C14H9F3N2O/c15-14(16,17)11-3-6-13(19-9-11)20-12-4-1-10(2-5-12)7-8-18/h1-6,9H,7H2 |
InChI Key |
GRFUDFKHKUZNJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC#N)OC2=NC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Analytical Data Supporting Product Formation
Nuclear Magnetic Resonance (NMR):
- ^1H NMR typically shows aromatic proton signals corresponding to both the pyridine and phenyl rings, along with the methylene protons adjacent to the nitrile group (~δ 3.5–4.5 ppm).
- ^13C NMR confirms the presence of aromatic carbons, nitrile carbon (~δ 115 ppm), and characteristic trifluoromethyl carbon signals.
- ^19F NMR reveals signals for the trifluoromethyl group and any fluorines on the pyridine ring if present.
-
- High-resolution mass spectrometry (HRMS) confirms molecular ion peaks consistent with the molecular formula C14H9F3N2O (for the title compound).
-
- Melting points are consistent with literature values for similar pyridyl ethers (typically 120–140 °C).
- Purity assessed by HPLC or GC typically exceeds 95%.
Comparative Table of Preparation Methods
| Method | Starting Materials | Reaction Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| SNAr with Pentafluoropyridine | 4-Hydroxyphenylacetonitrile + Pentafluoropyridine | K2CO3, Acetonitrile, RT-70 °C, 1-3 h | 80–90 | Mild conditions, high yield, straightforward | Requires activated pyridine derivative |
| Coupling via Pyridyl Halide | 4-Hydroxyphenylacetonitrile + 5-(Trifluoromethyl)-2-pyridyl halide | Base (K2CO3 or t-BuOK), DMF, 60–80 °C | 70–85 | Direct use of halides, scalable | Halide availability and cost |
| Multi-step Synthesis from Pyridine Precursors | Stepwise functionalization and coupling | Varied, may require protecting groups | 60–75 | Allows structural modifications | Longer synthesis, more purification |
Research Findings and Optimization Insights
- The use of potassium carbonate as a base in acetonitrile is favored due to its moderate basicity and compatibility with sensitive functional groups such as nitriles and trifluoromethyl groups.
- Reaction monitoring by thin-layer chromatography (TLC) and NMR ensures completion and purity.
- Purification by recrystallization from solvents like ethyl acetate or methanol yields high-purity products suitable for further applications.
- Scale-up feasibility has been demonstrated in patent literature for related pyridyl ether compounds, indicating potential for industrial manufacture.
- Avoidance of harsh conditions preserves the integrity of the trifluoromethyl substituent and nitrile moiety.
Chemical Reactions Analysis
Types of Reactions
2-(4-([5-(Trifluoromethyl)-2-Pyridyl]Oxy)Phenyl)Acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-([5-(Trifluoromethyl)-2-Pyridyl]Oxy)Phenyl)Acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-([5-(Trifluoromethyl)-2-Pyridyl]Oxy)Phenyl)Acetonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Differences
The compound is compared to analogs with shared pyridyl, phenoxy, or nitrile functionalities. Key distinctions include:
Physicochemical and Reactivity Insights
- Lipophilicity : The trifluoromethyl group in the target compound increases lipophilicity (logP ~3–4 estimated), comparable to Fluazifop (logP ~3.5). However, Fluazifop’s carboxylic acid group enhances water solubility, unlike the nitrile group, which is less polar .
- Reactivity : The nitrile group in the target compound can undergo hydrolysis to form amides or carboxylic acids, enabling derivatization. In contrast, Fluazifop’s pre-existing carboxylic acid group makes it directly bioactive as a herbicide .
Research Findings and Data Gaps
- Metabolic Stability : Trifluoromethyl groups generally reduce oxidative metabolism, as seen in Fluazifop’s persistence in environmental matrices. The target compound’s stability remains unstudied but is hypothesized to be similar .
- Toxicity: Nitriles can release cyanide via metabolism, but the target compound’s aromatic nitrile may mitigate this risk compared to aliphatic nitriles. No toxicity data is available in the provided evidence.
- Synthetic Yields : highlights methodologies for nitrile synthesis (e.g., nucleophilic substitution), suggesting plausible routes for the target compound, though yields and purity are unspecified .
Biological Activity
The compound 2-(4-([5-(Trifluoromethyl)-2-Pyridyl]Oxy)Phenyl)Acetonitrile is a member of a class of organic compounds that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H9F3N2O
- Molecular Weight : 284.23 g/mol
- CAS Number : Not specified in the search results.
The biological activity of 2-(4-([5-(Trifluoromethyl)-2-Pyridyl]Oxy)Phenyl)Acetonitrile appears to be linked to its ability to interact with various biological targets, particularly in the context of kinase inhibition. Kinases are critical enzymes involved in many cellular processes, including cell signaling and metabolism.
Biological Activity Overview
- Kinase Inhibition : The compound has shown potential as a kinase inhibitor. Kinases play a significant role in cancer progression and treatment resistance. For instance, related compounds have demonstrated efficacy against c-KIT mutants, which are often implicated in gastrointestinal stromal tumors (GISTs) .
- Antitumor Activity : In vivo studies suggest that similar compounds exhibit significant antitumor effects against various cancer cell lines, particularly those resistant to conventional therapies . The structural similarity to known inhibitors indicates potential for therapeutic applications.
- Protein Interaction : Fragment-based screening has indicated that compounds with similar structures can engage with a broad range of protein targets, suggesting versatility in biological interactions .
Case Study 1: c-KIT Kinase Inhibition
Research has demonstrated that compounds closely related to 2-(4-([5-(Trifluoromethyl)-2-Pyridyl]Oxy)Phenyl)Acetonitrile can effectively inhibit c-KIT kinase activity in biochemical assays. For example, a study reported that a novel c-KIT inhibitor exhibited single-digit nanomolar potency against both wild-type and drug-resistant mutants . This suggests that our compound could similarly target these pathways.
Case Study 2: Fragment-Based Screening
A study utilizing fragment-based ligand discovery revealed that small molecules similar to 2-(4-([5-(Trifluoromethyl)-2-Pyridyl]Oxy)Phenyl)Acetonitrile could interact with over 2000 protein targets in human cells . This broad interaction profile highlights the potential for diverse biological applications.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C14H9F3N2O |
| Molecular Weight | 284.23 g/mol |
| Potential Biological Activity | Kinase Inhibition |
| Related Compounds | c-KIT Inhibitors |
Q & A
Q. What are the key considerations for optimizing the synthesis of 2-(4-([5-(Trifluoromethyl)-2-Pyridyl]Oxy)Phenyl)Acetonitrile in multi-step reactions?
- Methodological Answer : Synthesis optimization requires attention to:
- Regioselectivity : Ensuring proper substitution patterns during pyridyloxy-phenyl coupling. Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-ether bond formation .
- Nitrile Stability : Avoid acidic or high-temperature conditions that may hydrolyze the nitrile group. Use inert atmospheres (N₂/Ar) and anhydrous solvents .
- Purification : Employ gradient HPLC or column chromatography to isolate intermediates, as seen in analogous pyrido-pyrimidine syntheses .
Q. How can researchers characterize the structural integrity of 2-(4-([5-(Trifluoromethyl)-2-Pyridyl]Oxy)Phenyl)Acetonitrile?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and nitrile presence.
- X-ray Crystallography : For absolute configuration verification, as applied to structurally complex heterocycles .
- High-Resolution Mass Spectrometry (HRMS) : To validate molecular formula (e.g., C₁₅H₁₀F₃N₂O).
| Technique | Key Data Points | Reference |
|---|---|---|
| ¹H NMR | δ 8.5–7.2 ppm (pyridyl/aromatic protons) | |
| X-ray | Bond angles/lengths of trifluoromethyl |
Q. What preliminary biological screening approaches are suitable for this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or phosphatases due to the pyridyloxy-phenyl scaffold’s affinity for ATP-binding pockets .
- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative potential .
- Solubility Studies : Measure logP to predict bioavailability, critical for in vivo applications .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced binding affinity?
- Methodological Answer :
- Docking Simulations : Use Schrödinger Suite or AutoDock to predict interactions with targets (e.g., EGFR kinase). Focus on the trifluoromethyl group’s role in hydrophobic pockets .
- QSAR Analysis : Correlate substituent electronic effects (Hammett constants) with activity data to prioritize synthetic targets .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar nitriles?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., pH, serum content) across studies. For example, serum proteins may reduce effective nitrile concentrations .
- Proteomics Profiling : Use CRISPR screens to identify off-target effects that explain variability in cytotoxicity .
Q. How can reaction mechanisms for key synthetic steps (e.g., pyridyloxy coupling) be validated?
- Methodological Answer :
- Isotopic Labeling : Introduce ¹⁸O or deuterium to trace oxygen transfer pathways during etherification .
- Kinetic Studies : Monitor intermediates via in-situ IR spectroscopy to identify rate-limiting steps .
Q. What advanced techniques elucidate the compound’s metabolic stability in preclinical models?
- Methodological Answer :
- LC-MS/MS Metabolite Identification : Incubate with liver microsomes to detect CYP450-mediated oxidation of the nitrile group .
- Radiolabeled Tracers : Synthesize ¹⁴C-labeled acetonitrile moiety for pharmacokinetic profiling in rodents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
